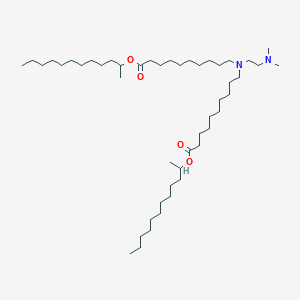
Di(dodecan-2-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a synthetic lipid compound. It is known for its role in forming lipid nanoparticles, which are used to encapsulate and protect fragile molecules such as mRNA. This compound has gained attention for its applications in various fields, including medicine and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves a series of chemical reactions. One common method includes the reductive amination reaction, where a lipid aldehyde is condensed with an amine, such as 4-aminobutanol, using a reducing agent like sodium triacetoxyborohydride . This process results in the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for its intended applications.
化学反应分析
Types of Reactions
Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different amine derivatives.
科学研究应用
Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has several scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: The compound is employed in the development of gene therapy vectors.
Medicine: It plays a crucial role in the formulation of mRNA vaccines, such as those used for COVID-19.
Industry: The compound is utilized in the production of various biotechnological products.
作用机制
The mechanism of action of Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its ability to form lipid nanoparticles. These nanoparticles encapsulate and protect mRNA, facilitating its delivery into cells. Once inside the cells, the acidic environment of the endosome protonates the compound, leading to the release of the mRNA payload . This process is crucial for the effective delivery of genetic material in therapeutic applications.
相似化合物的比较
Similar Compounds
ALC-0315: A synthetic lipid used in mRNA vaccine formulations.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups.
Uniqueness
Di(dodecan-2-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific structure, which allows it to form stable lipid nanoparticles. This property makes it particularly valuable in the field of drug delivery and gene therapy.
属性
分子式 |
C48H96N2O4 |
|---|---|
分子量 |
765.3 g/mol |
IUPAC 名称 |
dodecan-2-yl 10-[2-(dimethylamino)ethyl-(10-dodecan-2-yloxy-10-oxodecyl)amino]decanoate |
InChI |
InChI=1S/C48H96N2O4/c1-7-9-11-13-15-19-25-31-37-45(3)53-47(51)39-33-27-21-17-23-29-35-41-50(44-43-49(5)6)42-36-30-24-18-22-28-34-40-48(52)54-46(4)38-32-26-20-16-14-12-10-8-2/h45-46H,7-44H2,1-6H3 |
InChI 键 |
DMOGGPSPSUHIRF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC(C)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(C)CCCCCCCCCC)CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


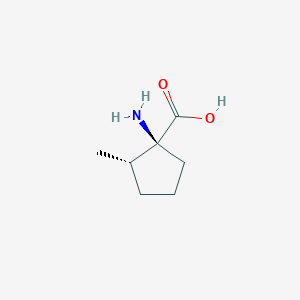
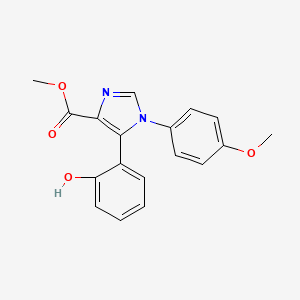

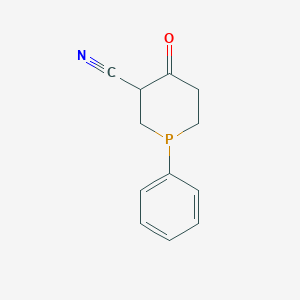
![N-isopropyl-2-[3-(thieno[2,3-b]pyridin-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B13354871.png)
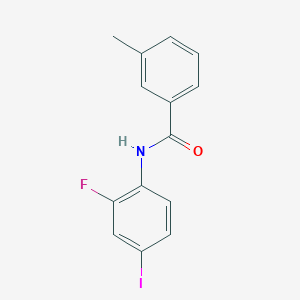
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)

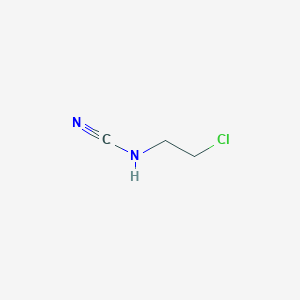

![N-[1-(2-methylpropyl)-1H-indol-4-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B13354916.png)
![5-methoxy-4-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-4H-pyran-2-carboxamide](/img/structure/B13354920.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B13354922.png)

